4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups.
Scientific Research Applications
4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- 4-chloro-1-(2-fluorophenyl)-3,5-bis(2-methylphenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chloro, fluorophenyl, and methylphenyl groups provides distinct properties that may not be observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H18ClFN2 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-chloro-1-(3-fluorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18ClFN2/c1-15-6-3-8-17(12-15)22-21(24)23(18-9-4-7-16(2)13-18)27(26-22)20-11-5-10-19(25)14-20/h3-14H,1-2H3 |
InChI Key |
YZEVVHRIDWZIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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